Benzyl 2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-ylcarbamate-d3

描述

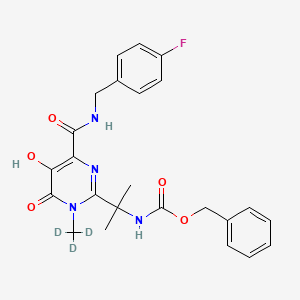

Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate is a deuterated pyrimidinone derivative featuring a trideuteriomethyl group (CD₃) at the 1-position of the pyrimidine ring. Its molecular formula is C₂₃H₂₀D₃FN₄O₅ (molecular weight ≈ 457.47 g/mol), differing from non-deuterated analogs by ~3 Da due to isotopic substitution . The compound includes a fluorobenzylcarbamoyl group at the 4-position and a benzyl carbamate moiety at the propan-2-yl side chain. Deuterium incorporation is typically employed to enhance metabolic stability or enable pharmacokinetic tracing in drug development .

属性

IUPAC Name |

benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O5/c1-24(2,28-23(33)34-14-16-7-5-4-6-8-16)22-27-18(19(30)21(32)29(22)3)20(31)26-13-15-9-11-17(25)12-10-15/h4-12,30H,13-14H2,1-3H3,(H,26,31)(H,28,33)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQDMQRPJOGQNV-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)OCC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate, also known by its CAS number 518048-02-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 468.48 g/mol. Its structure includes a pyrimidine ring, a fluorophenyl group, and a carbamate moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H25FN4O5 |

| Molecular Weight | 468.48 g/mol |

| CAS Number | 518048-02-7 |

| Solubility | Soluble in DMSO, chloroform, and ethyl acetate |

The biological activity of Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate is primarily attributed to its role as an enzyme inhibitor . It has shown promise as an anti-HIV agent , particularly in inhibiting reverse transcriptase, which is critical for viral replication.

Enzyme Inhibition

Research indicates that this compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to the enzyme at a site distinct from the active site, leading to conformational changes that inhibit enzyme activity. Studies have demonstrated that similar compounds exhibit IC50 values in the low micromolar range, suggesting significant potency against HIV.

Case Studies and Research Findings

- Inhibition Studies : A study published in Molecules highlighted the compound's potential as an NNRTI through computational docking studies. The binding affinity was assessed against known inhibitors, revealing promising interactions with key amino acids in the active site of reverse transcriptase .

- Pharmacological Evaluation : In vitro assays demonstrated that derivatives of this compound effectively reduce viral load in infected cell lines. The most active derivatives displayed IC50 values ranging from 0.0004 μM to 0.0009 μM, indicating strong antiviral properties .

- Toxicity Assessments : Toxicological evaluations revealed that while the compound exhibits potent antiviral activity, it also presents some cytotoxicity at higher concentrations. Further studies are needed to optimize the therapeutic window.

相似化合物的比较

Molecular Properties

| Property | Target Compound | Non-Deuterated Analog (CAS 518048-02-7) |

|---|---|---|

| Molecular Weight | ~457.47 g/mol | 454.45 g/mol |

| LogP (Predicted) | 2.1 (moderate lipophilicity) | 2.0 |

| Hydrogen Bond Donors | 3 | 3 |

| Hydrogen Bond Acceptors | 7 | 7 |

The deuterated compound’s slight increase in molecular weight may reduce aqueous solubility marginally, though its deuterium content could enhance membrane permeability .

Hazard Profiles

Both the target compound and its analogs share common hazards:

- H302 : Harmful if swallowed.

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

No evidence suggests deuteration alters toxicity, but isotopic substitution might mitigate reactive metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。